3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid

Description

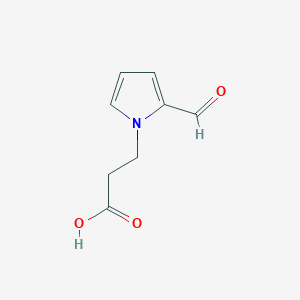

Structure

3D Structure

Properties

IUPAC Name |

3-(2-formylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-6-7-2-1-4-9(7)5-3-8(11)12/h1-2,4,6H,3,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZFIRIWLBTRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90005-94-0 | |

| Record name | 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity Profiles of the Formyl Group

The aldehyde (formyl) function at the C2 position of the pyrrole (B145914) ring is a key site for a variety of chemical transformations, primarily involving reactions with nucleophiles.

Nucleophilic Addition Reactions and Condensation Pathways

The electron-deficient carbonyl carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to several important condensation reactions.

Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active hydrogen compound to the formyl group, followed by dehydration. For instance, the reaction of pyrrole-2-carbaldehyde with active methylene (B1212753) compounds like substituted phenyl acetonitriles, catalyzed by a weak base such as piperidine, proceeds to form α,β-unsaturated products. thegoodscentscompany.com The mechanism begins with the deprotonation of the active methylene compound to generate a carbanion, which then attacks the carbonyl carbon of the formyl group. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to yield the final condensed product, often an α,β-unsaturated nitrile.

Ugi Reaction : As a multi-component reaction, the Ugi reaction can utilize the aldehyde and carboxylic acid functionalities present in 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid. In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. The bifunctional nature of the target molecule allows it to potentially participate in intramolecular Ugi reactions or act as two separate components in an intermolecular context, leading to the synthesis of complex peptide-like structures.

Prins Reaction : The Prins reaction consists of an electrophilic addition of an aldehyde to an alkene or alkyne, catalyzed by an acid. wikipedia.orgorganic-chemistry.org The formyl group, after activation by a Brønsted or Lewis acid, can react with an alkene. This forms an oxonium ion, which then engages in an electrophilic addition to the alkene, creating a carbocationic intermediate that is subsequently trapped by a nucleophile. wikipedia.org While specific examples involving 2-formylpyrrole derivatives are not prevalent, the general mechanism suggests potential for forming new carbon-carbon and carbon-oxygen bonds.

Aldol (B89426) Condensation : This reaction involves the nucleophilic addition of an enolate to a carbonyl group. While the formyl group on the pyrrole ring lacks α-hydrogens and thus cannot form an enolate itself, it can act as an electrophilic partner in a crossed-aldol reaction with another enolizable aldehyde or ketone. masterorganicchemistry.com Furthermore, intramolecular aldol condensations have been reported for derivatives such as 1-allyl-2-formylpyrroles, where a hydroformylation reaction first creates a new aldehyde on the N-alkyl chain, which then condenses with the C2-carbonyl group on the pyrrole ring to form hydroindolizine structures. tandfonline.com

Schmidt Reaction : The Schmidt reaction allows for the conversion of aldehydes into nitriles or formamides using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganicreactions.orgorganic-chemistry.org The reaction with an aldehyde proceeds via the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, forming an azidohydrin intermediate. organic-chemistry.org This intermediate then undergoes rearrangement with the expulsion of nitrogen gas to yield the product. This pathway provides a route to convert the formyl group into other nitrogen-containing functionalities.

Oxidation Reactions and Subsequent Derivatizations

The formyl group is in an intermediate oxidation state and can be readily oxidized to a carboxylic acid. This transformation is a common derivatization pathway for 2-formylpyrroles. The oxidation of the formyl group can be achieved using various oxidizing agents. For example, the oxidation of 2-formylpyrrole with Tollens' reagent (a silver nitrate (B79036) and ammonia (B1221849) solution) yields pyrrole-2-carboxylic acid. quora.com This conversion allows for the synthesis of dicarboxylic acid derivatives from this compound, which can then undergo further reactions. Conversely, the transformation of pyrrole-2-carboxylates often involves hydrolysis, decarboxylation, and subsequent formylation to arrive at the 2-formylpyrrole, highlighting the synthetic relationship between these two functional groups. nih.govresearchgate.net

Chemical Behavior of the Carboxylic Acid Moiety

The propanoic acid side chain attached to the pyrrole nitrogen introduces another reactive center into the molecule, capable of undergoing typical carboxylic acid reactions.

Esterification, Amidation, and Decarboxylation Reactions

Esterification : The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions or via other methods like the Mitsunobu reaction. medcraveonline.commedcraveonline.com This derivatization is often used to modify the solubility and reactivity of the molecule or to protect the carboxylic acid group during other transformations.

Amidation : The formation of amides from the carboxylic acid can be achieved by reacting it with an amine in the presence of a coupling agent (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an amine. researchgate.nethumanjournals.com This reaction is fundamental in peptide synthesis and the creation of various biologically active molecules.

Decarboxylation : While the carboxyl group in the propanoic acid side chain is relatively stable, decarboxylation can occur under certain conditions. The mechanism of decarboxylation for pyrrole carboxylic acids has been studied, particularly for pyrrole-2-carboxylic acid. In strongly acidic solutions, the pyrrole ring is protonated, which facilitates the cleavage of the C-C bond through the addition of water to the carboxyl group. researchgate.net This leads to the formation of pyrrole and protonated carbonic acid. Although the propanoic acid side chain is further removed from the ring, the electronic nature of the pyrrole could still influence its reactivity under harsh conditions.

Intramolecular Cyclizations and Lactone Formation

The presence of both the carboxylic acid and the pyrrole ring with its N-alkyl chain allows for the possibility of intramolecular reactions. One notable transformation is the formation of lactones. Pyrrole-2-carbaldehyde derivatives bearing a butyric acid moiety have been shown to form cyclic lactone structures through the condensation of a hydroxymethyl group at the C5-position of the pyrrole ring with the carboxylic acid of the side chain. mdpi.com For this compound, an analogous intramolecular esterification could potentially occur if a hydroxyl group were present on the propanoic acid chain or on the pyrrole ring, leading to the formation of a lactone ring.

Pyrrole Nucleus Reactivity and Transformations

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. numberanalytics.compharmaguideline.compharmaguideline.com The position of substitution is dictated by the stability of the cationic intermediate (sigma complex).

Electrophilic attack on the pyrrole ring generally occurs at the C2 or C5 positions (α-positions) because the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, leading to greater stability compared to attack at the C3 or C4 positions (β-positions). quora.compearson.com

In this compound, the C2 position is occupied by the formyl group and the nitrogen atom (C1) is substituted with the propanoic acid chain. The formyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, the nitrogen atom's lone pair still makes the ring more reactive than benzene. pearson.com Due to the substitution pattern, any further electrophilic substitution would be directed to the available C3, C4, and C5 positions. The directing effects of the N-propanoic acid group and the C2-formyl group would influence the regioselectivity of reactions such as nitration, halogenation, or acylation on the pyrrole nucleus. pharmaguideline.com Studies on N-substituted pyrroles indicate that spatial factors and the electronic nature of the substituents play a crucial role in determining the outcome of such reactions. researchgate.net

Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity of this substitution on this compound are significantly influenced by the substituents. The formyl group at the C2 position is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. umich.edu This deactivation makes the reaction conditions for substitution more demanding compared to unsubstituted pyrrole.

Generally, electrophilic substitution on pyrrole occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion), which can be described by three resonance structures. onlineorganicchemistrytutor.comstackexchange.com Attack at the C3 (β) position leads to a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.comstackexchange.com However, in 2-substituted pyrroles like the compound , the C2 and C5 positions are no longer equivalent. The presence of the deactivating formyl group at C2 directs incoming electrophiles primarily to the C4 and C5 positions. The N-propanoic acid group is generally considered to be weakly activating or deactivating depending on the reaction conditions, but its steric bulk can also influence the regioselectivity of the substitution.

The Vilsmeier-Haack reaction, a common method for formylation of electron-rich aromatic rings, typically occurs at the C2 position of unsubstituted pyrrole. chemistrysteps.comquimicaorganica.org For N-substituted pyrroles, the regioselectivity can be influenced by the steric hindrance of the N-substituent. For instance, Vilsmeier formylation of N-alkylpyrroles shows an increasing proportion of the C3-formylated product as the size of the N-alkyl group increases from methyl to t-butyl, due to the steric shielding of the α-positions. umich.edu While no specific studies on the Vilsmeier-Haack reaction of this compound have been reported, it is expected that further formylation would be difficult due to the deactivating effect of the existing formyl group and would likely occur at the C4 or C5 position.

Nitration of N-substituted pyrroles, such as 1-(phenylsulfonyl)pyrrole, has been shown to occur almost exclusively at the C3 position. umich.edu Acylation reactions can also show variable regioselectivity. While N-alkoxycarbonyl pyrroles are acylated exclusively at the C2 position, N-tosylpyrroles can be acylated at the C3 position under strongly acidic conditions, likely through an initial C2-acylation followed by isomerization. acs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Position of Substitution | Rationale |

| Nitrating agents (e.g., HNO₃/Ac₂O) | C4 or C5 | The formyl group deactivates the ring, making substitution less favorable, but directs to the meta-like positions (C4). The C5 position is also a possibility. |

| Halogenating agents (e.g., Br₂) | C4 or C5 | Similar to nitration, substitution is expected at the less deactivated positions. |

| Acylating agents (e.g., RCOCl/AlCl₃) | C4 or C5 | Friedel-Crafts acylation is sensitive to deactivating groups and would likely occur at the most electron-rich available positions. |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | C4 or C5 | Further formylation would be challenging but would be directed away from the already substituted and deactivated C2 position. |

Rearrangements and Ring Transformations

N-substituted pyrroles can undergo various rearrangement and ring transformation reactions, often under thermal or acidic conditions. One notable rearrangement is the anionic Fries rearrangement, which has been observed for N-acylpyrroles. This reaction, termed a "pyrrole dance," involves the migration of the acyl group from the nitrogen atom to a carbon atom of the pyrrole ring, typically the C2 position, upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). rsc.org Crossover experiments have indicated that this particular rearrangement proceeds through an intermolecular pathway. rsc.org While this reaction has been demonstrated for N-acylpyrroles, its applicability to N-propanoic acid substituted pyrroles like the title compound has not been reported and may be limited by the nature of the propanoic acid side chain.

Acid-catalyzed rearrangements of 2-acylpyrroles to their 3-acyl isomers are also known to occur. acs.orgresearchgate.net This isomerization is dependent on factors such as the acid strength, the nature of the acyl group, and the N-substituent. acs.org

Intramolecular cyclization reactions can also be considered a form of ring transformation. For instance, intramolecular reactions between a pyrrole ring and a tethered alkyne can lead to dearomatization of the pyrrole and the formation of new bicyclic structures, a process that can be catalyzed by gold complexes. nih.gov Similarly, intramolecular cyclizations of arylpropargyl amides have been shown to yield benz[f]isoindoline derivatives through a cascade of reactions including the formation of an allenic intermediate and an intramolecular Diels-Alder reaction. rsc.org The propanoic acid side chain of this compound could potentially participate in intramolecular cyclization reactions under appropriate conditions, for example, to form fused ring systems, although specific examples are not documented in the literature.

Cascade and Tandem Reactions for Complex Structure Formation

Cascade and tandem reactions are efficient synthetic strategies for the construction of complex molecular architectures from simpler starting materials in a single operation. 2-Formylpyrrole derivatives are valuable building blocks in such reactions. For example, substituted 2-formyl-N-propargylpyrroles have been utilized in a cascade condensation/cyclization/aromatization reaction with active methylene compounds to synthesize indolizines. rsc.org In this process, an allenyl-containing intermediate is proposed to be a key reactive species. rsc.org

While the N-propanoic acid substituent of the title compound is not as reactive as an N-propargyl group in this specific type of cascade, the formyl group can readily participate in condensation reactions, which can be the initial step of a cascade sequence. For instance, the Ugi three-component reaction of chiral 2-(2-formyl-1H-pyrrol-1-yl)acetic acids has been used to synthesize chiral pyrroloketopiperazines. researchgate.net

Elucidation of Reaction Mechanisms Through Isotopic Labeling and Kinetic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. acs.org The use of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) allows for the determination of bond-forming and bond-breaking steps. For example, ¹³C-labeling studies have been instrumental in clarifying the formation pathway of colored products in the Maillard reaction involving furan-2-carboxaldehyde and L-alanine. acs.org Similarly, ¹³C and ¹⁵N-NMR spectroscopy have been used to characterize the structure of melanoidins, the complex polymeric products of the Maillard reaction. illinois.edu

Kinetic isotope effect (KIE) studies, where the rate of a reaction is compared between a normal reactant and its isotopically substituted analogue, provide valuable information about the rate-determining step of a reaction. wikipedia.orglibretexts.orgprinceton.edu A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. princeton.edu For instance, deuterium (B1214612) KIEs have been used to probe the mechanism of hydroxylation reactions catalyzed by phenylalanine hydroxylase. nih.gov

While no specific isotopic labeling or kinetic studies have been reported for reactions involving this compound, these techniques could be applied to investigate various aspects of its chemistry. For example, deuterium labeling of the pyrrole ring could be used to determine the precise mechanism of electrophilic substitution. ¹³C-labeling of the propanoic acid side chain could help to elucidate the pathways of any rearrangement or cyclization reactions it might undergo. Furthermore, kinetic studies could quantify the deactivating effect of the formyl group on the rate of electrophilic substitution.

Maillard Reaction Pathways and Their Role in Pyrrole Formyl Propanoic Acid Formation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically upon heating. sandiego.eduresearchgate.net This reaction is responsible for the color, flavor, and aroma of many cooked foods. 2-Formylpyrrole derivatives are well-known products of the Maillard reaction. rsc.orgrsc.org The formation of this compound can be rationalized through the Maillard reaction between a reducing sugar and β-alanine.

The general mechanism of the Maillard reaction begins with the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form a Schiff base, which then cyclizes to a glycosylamine. sandiego.edu This is followed by an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose (an Amadori product). youtube.com The Amadori product then undergoes a series of dehydration and cyclization reactions to form a variety of heterocyclic compounds, including pyrroles. rsc.org

Specifically for the formation of 2-formylpyrroles, it is proposed that the Amadori product degrades to 3-deoxyglucosone. rsc.org This intermediate then reacts with an amino acid in a series of steps involving condensation, cyclization, and dehydration to form the N-substituted 2-formylpyrrole ring system. rsc.orgmdpi.com In the case of this compound, the amino acid involved would be β-alanine. Studies on the Maillard reaction between carnosine (a dipeptide of β-alanine and histidine) and glucose have shown that the β-alanine moiety participates in the reaction. nih.gov Research on the reaction of glucose and alanine (B10760859) has also provided insights into the formation of melanoidins and the dehydration processes involved. researchgate.net

Table 2: Key Intermediates in the Maillard Reaction Formation of this compound

| Intermediate | Structure Description | Role in the Pathway |

| Schiff Base | Product of the initial condensation between the amino group of β-alanine and the carbonyl group of a reducing sugar. | First key intermediate, leading to the glycosylamine. |

| Glycosylamine | A cyclic hemiaminal formed from the Schiff base. | Precursor to the Amadori product. |

| Amadori Product | A 1-amino-1-deoxy-2-ketose formed via the Amadori rearrangement of the glycosylamine. | A stable intermediate that undergoes further degradation. |

| 3-Deoxyglucosone | A dicarbonyl compound formed from the degradation of the Amadori product. | A key precursor that reacts with another molecule of β-alanine to form the pyrrole ring. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic and Geometric Structure

Quantum chemical methods are fundamental to understanding the electronic and geometric properties of molecules. These approaches allow for a detailed description of the molecule's conformational preferences, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid, this process would involve exploring various possible conformations, particularly concerning the rotation around the single bonds of the propanoic acid chain and the orientation of the formyl group. By calculating the energy of each conformation, the most energetically favorable structure (the global minimum) can be identified. This analysis provides crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Molecular Orbital Analysis: HOMO-LUMO Gap and Electron Density Distribution

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic (electron-rich, HOMO) and electrophilic (electron-poor, LUMO) attack. Furthermore, mapping the total electron density distribution provides a comprehensive picture of the charge distribution across the molecule, highlighting polar regions and potential sites for intermolecular interactions.

Prediction and Interpretation of Vibrational Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For this compound, a theoretical vibrational analysis would involve calculating the frequencies and intensities of its fundamental vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of particular bonds, such as the C=O of the formyl and carboxylic acid groups, the N-C bonds of the pyrrole (B145914) ring, and the C-H bonds.

Computational Modeling of Reaction Mechanisms and Pathways

Theoretical modeling is an invaluable tool for elucidating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Advanced Computational Techniques for Intermolecular Interactions

Molecular Dynamics Simulations for Conformational Space Exploration

No published studies were found that have utilized molecular dynamics simulations to explore the conformational space of this compound. Such simulations would provide insights into the molecule's flexibility, preferred shapes (conformations), and the energy landscape associated with its dynamic movements, but this research has not been made available for this specific compound.

Theoretical Prediction of Non-Covalent Interactions and Binding Site Analysis

There is no available research detailing the theoretical prediction of non-covalent interactions (such as hydrogen bonds, van der Waals forces, or π-π stacking) for this compound. Furthermore, no binding site analyses from computational studies have been published, which would be essential for understanding its potential interactions with biological macromolecules.

Applications and Research Trajectories in Material Science and Organic Chemistry

Utilization as a Key Building Block in Advanced Organic Synthesis

In the realm of organic chemistry, 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid serves as a pivotal intermediate for the synthesis of a diverse array of heterocyclic compounds and functionalized pyrrole (B145914) derivatives. The inherent reactivity of its aldehyde and carboxylic acid moieties, coupled with the aromatic nature of the pyrrole core, provides a platform for intricate molecular design and construction.

Precursor for Complex Heterocyclic Architectures (e.g., Pyrrolizines, Indolizines, Polycyclic Systems, Porphyrin Analogs)

The structure of this compound is well-suited for intramolecular cyclization strategies to form fused heterocyclic systems. For instance, the propanoic acid side chain can be envisioned to participate in cyclization reactions with the pyrrole ring or its substituents, potentially leading to the formation of pyrrolizine skeletons. While direct synthesis of pyrrolizines from this specific precursor is a subject of ongoing research, the general strategy of utilizing pyrrole derivatives with appropriate side chains for intramolecular cyclization is a known approach in heterocyclic synthesis.

In the synthesis of indolizines , which are structural isomers of indoles, derivatives of 2-formylpyrrole are valuable starting materials. mdpi.com Methodologies have been developed for the synthesis of indolizines starting from pyrrole scaffolds. rsc.orgrsc.org For example, 2-formylpyrrole-based enaminones have been utilized as building blocks for the preparation of indolizines through Lewis acid-mediated cyclization. mdpi.com This highlights the potential of the 2-formyl group in this compound to be transformed into a reactive intermediate for subsequent annulation reactions to construct the indolizine (B1195054) core.

The synthesis of more complex polycyclic systems can also be approached using this compound as a starting material. The aldehyde and carboxylic acid functionalities offer handles for annulation reactions, where additional rings can be fused onto the pyrrole core. The specific strategies would depend on the desired target structure and could involve multi-step sequences of condensation, cyclization, and aromatization reactions.

Furthermore, the pyrrole nucleus is the fundamental building block of porphyrins and their analogs. While the direct incorporation of this compound into a porphyrin macrocycle through traditional condensation methods with other pyrrole units might be challenging due to the N-substituent, its functional groups offer possibilities for post-synthetic modification of pre-formed porphyrin rings or for the synthesis of novel porphyrinoids. The Vilsmeier-Haack formylation is a common method for introducing formyl groups onto porphyrin precursors, indicating the importance of the formyl moiety in this area of synthesis. nih.gov General methods for porphyrin synthesis, such as the Adler-Longo method, sometimes utilize propanoic acid as a solvent, underscoring the relevance of this functional group in the broader context of porphyrin chemistry. liverpool.ac.uk

Divergent Synthesis of Functionalized Pyrrole Derivatives

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. This compound is an excellent candidate for such synthetic strategies. The aldehyde group can undergo a plethora of reactions, including but not limited to:

Oxidation to a carboxylic acid, yielding a dicarboxylic acid derivative.

Reduction to an alcohol, providing a hydroxypropyl-substituted pyrrole.

Reductive amination to introduce various amine functionalities.

Wittig and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds and extend the side chain.

Condensation reactions with active methylene (B1212753) compounds to form a variety of enones and related structures.

Simultaneously, the carboxylic acid group can be converted into esters, amides, acid chlorides, and other derivatives, each opening up new avenues for further functionalization. This dual reactivity allows for the systematic and efficient generation of a wide range of functionalized pyrrole derivatives from a single, readily accessible starting material.

| Starting Material | Reagent/Condition | Product Class | Potential Applications |

| This compound | 1. Amine, reductive amination 2. Peptide coupling | Pyrrole-amino acid conjugates | Bioorganic chemistry, peptidomimetics |

| This compound | 1. Wittig reagent 2. Esterification | Extended unsaturated pyrrole esters | Organic electronics, dye synthesis |

| This compound | 1. Knoevenagel condensation 2. Amidation | Functionalized pyrrole amides | Medicinal chemistry |

Strategies for Natural Product Analog Total Synthesis

Many natural products contain the 2-formylpyrrole moiety as a key structural feature. These compounds often exhibit interesting biological activities. The synthesis of analogs of these natural products is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents. This compound can serve as a valuable starting material in the total synthesis of such analogs. The propanoic acid side chain can mimic or be a precursor to side chains found in natural products, while the formyl group allows for the introduction of further complexity and diversity. Strategies such as late-stage functionalization of the aldehyde or carboxylic acid group would enable the rapid generation of a library of analogs for biological screening.

Development of Novel Functional Materials

The unique combination of a conductive polymer precursor (the pyrrole ring) and reactive functional groups makes this compound a promising candidate for the development of novel functional materials with tailored properties.

Integration into Conductive Polymer Systems (e.g., Polypyrrole Derivatives)

Polypyrrole (PPy) is a well-known conductive polymer with a wide range of applications in electronics, sensors, and biomedical devices. However, pristine PPy often suffers from poor processability. Functionalization of the pyrrole monomer is a common strategy to improve its solubility and introduce new functionalities.

The electropolymerization of N-substituted pyrrole derivatives bearing carboxylic acid groups, such as 1H-pyrrole-1-propanoic acid, has been shown to yield functionalized polypyrrole films. These films possess abundant -COOH functional groups on their surface, which can be used for the covalent immobilization of biomolecules. This approach is highly relevant to the potential applications of this compound. The resulting polymer would not only have the carboxylic acid functionality for further modification but also the formyl group, which could be utilized for orthogonal ligation chemistry, allowing for the creation of multifunctional surfaces.

| Monomer | Polymerization Method | Key Feature of Polymer | Potential Application |

| 1H-Pyrrole-1-propanoic acid | Electrochemical | Carboxylic acid functionalization | Biosensors, biocompatible coatings |

| This compound (hypothetical) | Electrochemical/Chemical | Dual functionalization (carboxyl and formyl) | Multifunctional platforms, advanced sensors |

Application in Sorbent Material Design and Development

Polypyrrole and its composites have emerged as effective sorbent materials for the removal of various pollutants from water, including heavy metals, dyes, and organic compounds. mdpi.comscilit.comiwaponline.com The sorption capacity of polypyrrole is attributed to mechanisms such as ion exchange, chelation, and π-π interactions.

The presence of the carboxylic acid group in this compound makes it an attractive monomer for the synthesis of functionalized polypyrrole sorbents. The carboxyl groups can act as binding sites for heavy metal cations through electrostatic interactions and chelation. Furthermore, both the carboxyl and formyl groups can be used to covalently attach other chelating agents or recognition elements to the polymer surface, thereby enhancing the selectivity and capacity of the sorbent material. For instance, a polypyrrole-based sorbent functionalized with these groups could be tailored for the specific removal of certain environmental pollutants. researchgate.netrsc.org

| Sorbent Material | Target Pollutant | Sorption Mechanism |

| Polypyrrole | Heavy metal ions (e.g., Cr(VI)) | Electrostatic attraction, chelation |

| Functionalized Polypyrrole (with -COOH groups) | Cationic dyes, heavy metals | Enhanced ion exchange and chelation |

| Polypyrrole/Nanocellulose composite | Heavy metal ions (e.g., Cr(VI)) | Adsorption and reduction |

Organic Electronic Devices and Chromophores (e.g., Dyes for DSSCs)

While direct and extensive research on the specific applications of this compound in organic electronic devices is not widely documented in publicly available literature, its molecular structure provides a strong basis for its potential as a crucial building block in this field. The compound incorporates three key functional groups—a pyrrole ring, a formyl group, and a propanoic acid anchor—that are highly relevant for the synthesis of functional materials, particularly organic dyes for Dye-Sensitized Solar Cells (DSSCs).

The general architecture of organic dyes for DSSCs follows a Donor-π bridge-Acceptor (D-π-A) model. researchgate.net In this framework, this compound is well-suited to be a precursor for the π-bridge and acceptor components.

Pyrrole Ring as a π-Bridge Component: The pyrrole ring is an electron-rich aromatic heterocycle that can act as an effective π-conjugated spacer in an organic dye. researchgate.netacs.org This spacer facilitates charge separation by mediating electron transfer from the donor to the acceptor unit upon photoexcitation. acs.org The electronic properties of the dye can be fine-tuned by incorporating pyrrole into the conjugated system. researchgate.net

Formyl Group as a Synthetic Handle: The formyl group (–CHO) at the 2-position of the pyrrole ring is a versatile chemical handle for extending the π-conjugation. It can readily undergo condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene groups (like cyanoacetic acid) to create a more extensive D-π-A structure. This reaction is a common strategy for synthesizing sophisticated chromophores. mdpi.com

Propanoic Acid as an Anchoring Group: The propanoic acid moiety serves as an essential anchoring group. nih.gov In a DSSC, this carboxylic acid group chemisorbs onto the surface of a semiconductor, typically titanium dioxide (TiO₂), creating a strong electronic coupling between the dye and the semiconductor. nih.govacs.org This connection is vital for the efficient injection of excited electrons from the dye into the conduction band of the TiO₂, which is the fundamental process of current generation in a DSSC. nih.gov

Given these structural features, this compound is a promising starting material for creating custom dyes for DSSCs. By reacting the formyl group with various donor moieties, a library of D-π-A sensitizers can be developed.

Performance of Structurally Related Pyrrole-Based Dyes in DSSCs

To illustrate the potential performance, the table below summarizes the photovoltaic parameters of several pyrrole-based D-π-A dyes found in the literature. These dyes, while not directly synthesized from this compound, share the core structural motifs of a pyrrole-containing spacer and a carboxylic acid anchoring group, providing a reasonable benchmark for expected performance.

| Dye Reference | Donor Moiety | π-Bridge Components | Acceptor/Anchor Group | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| Dye 1 acs.org | Diphenylamine | Thiophene, Pyrrole | 2-Cyanoacrylic acid | 12.37 | 0.67 | 0.74 | 6.18 |

| Dye 2 acs.org | Diphenylamine | Bithiophene, Pyrrole | 2-Cyanoacrylic acid | 11.23 | 0.65 | 0.65 | 4.77 |

| LI-22 rsc.org | N-arylpyrrole | Pyrrole, Carbazole | Not Specified | Not Specified | Not Specified | Not Specified | 5.22 |

| DPP 21 acs.org | Indoline | Diketopyrrolopyrrole | Carboxylic acid | Not Specified | Not Specified | >0.70 | 7.65 |

Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.

The data indicate that pyrrole-based dyes can achieve power conversion efficiencies ranging from approximately 4.77% to over 7.65%. acs.orgacs.org The variation in performance is attributed to the different molecular structures, particularly the nature of the donor group and the extent of the π-conjugated system, which influence the light-harvesting ability and electronic properties of the dye. acs.org For instance, dyes with stronger electron-donating groups and more extended conjugation tend to exhibit higher efficiencies. The use of a cyanoacrylic acid acceptor, which can be readily formed from a formyl precursor, is common in high-performing dyes. acs.org

Future Research Directions and Methodological Advancements

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on environmental responsibility is steering the development of green and sustainable methods for the synthesis of heterocyclic compounds like 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid. Future research in this area is expected to concentrate on several key innovations:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. pensoft.netresearchgate.net The application of microwave technology to the synthesis of pyrrole (B145914) derivatives has been shown to be effective for various reaction types, including the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses. pensoft.netingentaconnect.com Future studies will likely focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially leading to more efficient and environmentally friendly production methods. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another avenue for green synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netnih.gov The use of ultrasound in the synthesis of pyrroles has been demonstrated, often in conjunction with catalysts and under solvent-free conditions, which further enhances the green credentials of the method. researchgate.netrazi.ac.ir Research into the ultrasound-assisted synthesis of this compound could provide a scalable and sustainable alternative to conventional heating methods.

Solvent-Free and Catalyst-Free Reactions: A significant goal in green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net The development of solvent-free reaction conditions for the synthesis of pyrrole derivatives is an active area of research. researchgate.net These methods not only reduce environmental impact but can also simplify purification processes. pensoft.net Additionally, the exploration of catalyst-free reactions or the use of reusable, heterogeneous catalysts can further contribute to the sustainability of the synthesis of this compound.

The following table summarizes potential green synthetic methodologies for this compound:

| Methodology | Potential Advantages |

|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity. pensoft.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, potential for solvent-free reactions. researchgate.netnih.gov |

| Solvent-Free Synthesis | Reduced environmental impact, simplified purification. researchgate.net |

| Catalyst-Free Synthesis | Avoids toxic or expensive catalysts, simpler work-up. |

Advanced Analytical and Spectroscopic Techniques for Characterization

As the synthesis of this compound and its derivatives becomes more sophisticated, the need for advanced analytical and spectroscopic techniques for their precise characterization grows. While standard techniques like NMR and IR spectroscopy are fundamental, future research will likely incorporate more advanced methods to gain deeper structural and functional insights.

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound. These techniques provide detailed information about the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of this compound and its derivatives. This is essential for confirming the identity of newly synthesized compounds.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure. This information is invaluable for understanding intermolecular interactions in the solid state and can be used to guide the design of new materials.

Computational and Spectroscopic Correlation: The synergy between computational chemistry and experimental spectroscopy is becoming increasingly important. Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of this compound. Comparing these theoretical predictions with experimental data can provide a more profound understanding of the molecule's electronic structure and conformation. mdpi.com

The table below outlines advanced analytical techniques for the characterization of this compound:

| Technique | Information Provided |

|---|---|

| Multi-dimensional NMR | Detailed atomic connectivity and structural elucidation. |

| High-Resolution Mass Spectrometry | Precise molecular formula determination. |

| X-ray Crystallography | Definitive 3D molecular structure and packing. |

| Computational Chemistry (DFT) | Prediction of spectroscopic properties and electronic structure. mdpi.com |

Interdisciplinary Research Opportunities in Chemical Science

The unique combination of a pyrrole ring, a formyl group, and a propanoic acid moiety in this compound opens up a wide range of interdisciplinary research opportunities. Its versatile structure makes it a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemical science.

Medicinal Chemistry: Pyrrole derivatives are known to exhibit a wide range of biological activities. nih.gov The functional groups present in this compound provide handles for the synthesis of a diverse library of compounds that could be screened for various therapeutic targets. The carboxylic acid group can be converted to esters or amides, while the aldehyde can undergo reactions to form imines, oximes, or be used in condensation reactions to build larger molecular scaffolds.

Materials Science: The pyrrole moiety is a key component of conducting polymers. The functional groups on this compound could be utilized to synthesize novel monomers for the creation of functionalized polypyrroles. These materials could have applications in sensors, electronic devices, and energy storage. The carboxylic acid group, for instance, could be used to anchor the polymer to surfaces or to introduce specific functionalities.

Catalysis: The nitrogen atom in the pyrrole ring and the oxygen atoms of the formyl and carboxyl groups can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand for the development of new catalysts. These catalysts could be employed in a variety of organic transformations, potentially offering high selectivity and efficiency.

The following table highlights potential interdisciplinary research areas for this compound:

| Research Area | Potential Application |

|---|---|

| Medicinal Chemistry | Synthesis of novel bioactive compounds. nih.gov |

| Materials Science | Development of functionalized conducting polymers. |

| Catalysis | Design of novel ligands for homogeneous or heterogeneous catalysis. |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves functionalizing pyrrole derivatives via formylation reactions. For example, refluxing with oxidizing agents like chloranil in xylene (25–30 hours) followed by alkaline workup and recrystallization from methanol can yield pyrrole-carboxylic acid derivatives . Optimization should focus on:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency.

- Temperature control : Maintain reflux conditions (~140°C for xylene) to avoid side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from byproducts like unreacted pyrrole intermediates .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- NMR :

- IR Spectroscopy : Detect carbonyl stretches (formyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for purity assessment, referencing pharmacopeial impurity standards (e.g., EP guidelines) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Decontamination : Neutralize spills with inert absorbents (e.g., sand) and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and assess polymorphic forms .

- Solubility Studies : Use a shake-flask method with buffered solutions (pH 1–12) to evaluate pH-dependent solubility. Cross-validate with computational models (e.g., COSMO-RS) .

- Interlaboratory Validation : Collaborate with multiple labs to standardize measurement conditions (e.g., heating rate for DSC) .

Q. What strategies minimize pyrrole-related byproducts during synthesis?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect early-stage byproducts (e.g., over-oxidized pyrrole derivatives) .

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted side reactions at the acidic proton .

- Purification : Employ reverse-phase flash chromatography (C18, methanol/water) to separate the target compound from impurities like 3-(1H-pyrrol-1-yl)propanoic acid derivatives .

Q. How can the reaction mechanism of pyrrole formylation be elucidated, and what kinetic studies are warranted?

Methodological Answer:

- Isotopic Labeling : Use ¹³C-labeled formylating agents (e.g., DMF-D7) to track formyl group incorporation via NMR .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to identify transition states and rate-determining steps .

- Kinetic Profiling : Conduct time-resolved experiments under varying temperatures to derive Arrhenius parameters and propose a mechanistic pathway .

Q. What are the challenges in quantifying trace impurities, and how can they be addressed?

Methodological Answer:

- HPLC-MS/MS : Use a triple quadrupole mass spectrometer in MRM mode to detect impurities at ppm levels, referencing pharmacopeial standards (e.g., EP Impurities K, L) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate degradation pathways and identify potential impurities (e.g., hydrolyzed formyl groups) .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled?

Methodological Answer:

Q. What experimental designs can clarify contradictory biological activity reports?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid) to isolate the impact of the formyl group on activity .

- Assay Standardization : Use cell lines with validated receptor expression levels (e.g., HEK293 for GPCR studies) to reduce variability .

Tables for Key Data

Q. Table 1: Common Impurities and Detection Methods

| Impurity Name | CAS | Detection Method | Reference Standard |

|---|---|---|---|

| 3-(1H-Pyrrol-1-yl)propanoic acid | N/A | HPLC (C18, 0.1% TFA) | EP Impurity K |

| Hydrolyzed formyl derivative | N/A | LC-MS (ESI⁻) | EP Impurity L |

Q. Table 2: Optimized Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Time | 28 hours | Maximizes formylation |

| Solvent | Xylene | Prevents hydrolysis |

| Catalyst | ZnCl₂ (5 mol%) | Reduces byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.